What are the properties of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate?
What are the properties of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate?
An In-depth Technical Guide to tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Abstract
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a nucleophilic secondary amine and a tert-butoxycarbonyl (Boc)-protected tertiary amine, providing a versatile platform for sequential chemical modifications. The presence of two stereocenters at the C2 and C5 positions makes it a valuable chiral building block for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the nomenclature, stereoisomerism, physicochemical properties, reactivity, synthesis, and applications of this important synthetic intermediate, with a focus on the (2R,5S)- and (2S,5S)-isomers.
Nomenclature and Stereoisomerism
The core structure is a piperazine ring substituted with two methyl groups (at C2 and C5) and a tert-butoxycarbonyl (Boc) group on one of the ring nitrogens (N1). The relative orientation of the two methyl groups determines whether the molecule is a cis or trans isomer. The absolute stereochemistry is defined by the (R/S) configuration at each chiral center.
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Trans-isomers: (2R,5S)- and (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
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Cis-isomers: (2S,5S)- and (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
Due to their distinct three-dimensional arrangements, each stereoisomer possesses unique properties and is used to access different chiral targets. This guide will primarily focus on the well-documented (2R,5S) and (2S,5S) isomers as representative examples.
Caption: Synthetic workflow for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
Step-by-Step Methodology:
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N-Benzylation: L-alanine methyl ester hydrochloride is reacted with benzyl bromide to protect the amino group, yielding (S)-methyl 2-(benzylamino)propionate.
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Diketopiperazine Formation: The benzylated amino ester undergoes spontaneous dimerization and cyclization upon heating to form the diketopiperazine intermediate.
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Reduction to Piperazine: The amide carbonyls of the diketopiperazine are reduced to amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step forms the piperazine ring, yielding (2R,5S)-1-benzyl-2,5-dimethylpiperazine.
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Boc Protection: One of the two secondary amines is selectively protected by reacting the compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.
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Debenzylation: The benzyl group is removed from the second nitrogen via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or formic acid). This final step yields the target product, (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. [3] Rationale: This sequence builds the chiral piperazine core from an inexpensive chiral pool starting material. The use of orthogonal protecting groups (benzyl and Boc) is a key strategy, allowing for their selective removal at different stages of a larger synthetic plan.
Applications in Research and Drug Development
The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals. [1]The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.
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Kinase Inhibitors: The scaffold is a key component in the synthesis of various kinase inhibitors, which are crucial in oncology and immunology research. Derivatives have been used to target p38α MAP kinase and JAK2/STAT3 signaling pathways. [2][4]* CNS Agents: The piperazine ring is common in drugs targeting the central nervous system. This building block has been employed in the synthesis of δ-opioid receptor ligands. [2]* Asymmetric Synthesis: Beyond being a building block, the chiral diamine structure can serve as a ligand for metal catalysts used in asymmetric synthesis, helping to control the stereochemical outcome of reactions. [1] The ability to introduce specific stereochemistry via this reagent is critical, as the biological activity of enantiomers can differ dramatically. [1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
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GHS Classification: The compound is generally classified with the GHS07 pictogram (exclamation mark). * Signal Word: Warning. [5] * Hazard Statements:
- H315: Causes skin irritation. [5][6] * H319: Causes serious eye irritation. [5][6] * H335: May cause respiratory irritation. [5]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or goggles. [7][8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. [8][9]* Handling and Storage:
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Avoid contact with skin, eyes, and clothing. [7][9] * Wash hands thoroughly after handling. [9] * Store in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to prevent degradation. [6]
Conclusion
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its combination of a protected amine, a reactive nucleophilic site, and fixed chirality makes it an indispensable building block in the development of novel therapeutics and other advanced materials. Understanding its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.
References
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TERT-BUTYL(2R,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE. (2024). ChemBK. Retrieved December 12, 2025, from [Link]
-
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, CAS No. 674792-07-5. (n.d.). iChemical. Retrieved December 12, 2025, from [Link]
-
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
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(3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). ZaiQi Bio-Tech. Retrieved December 12, 2025, from [Link]
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(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved December 12, 2025, from [Link]
- Alkylated piperazine compounds. (2013). Google Patents.
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. Retrieved December 12, 2025, from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved December 12, 2025, from [Link]
Sources
- 1. (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate [myskinrecipes.com]
- 2. (2S,5R)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 548762-66-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate () for sale [vulcanchem.com]
- 5. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
